Lauroyl coenzyme A lithium salt, with the chemical formula and a molecular weight of approximately 955.77 g/mol, is a derivative of coenzyme A. This compound plays a crucial role in lipid metabolism as it acts as an acyl carrier, specifically for lauric acid (C12). Lauroyl coenzyme A lithium salt is soluble in water at concentrations up to 50 mg/ml and is typically stored at -20 °C to maintain its stability . It is recognized for its involvement in fatty acid biosynthesis and transport, making it a significant molecule in biochemical research related to metabolism .
In fatty acid synthesis, Lauroyl-CoA Li donates its lauroyl group to growing fatty acid chains via enzymatic action. The CoA moiety is released and can be recycled to activate another fatty acid molecule []. This "carrier" function allows Lauroyl-CoA Li to participate in the stepwise addition of carbons to form longer fatty acids.
Lauroyl coenzyme A lithium salt participates in various enzymatic reactions within metabolic pathways. It serves as a substrate for enzymes such as acyl-CoA synthetases and fatty acyl-CoA desaturases, facilitating the conversion of fatty acids into their respective acyl-CoA derivatives. Notably, it is involved in reactions catalyzed by the FAM34A protein, which plays a role in lipid metabolism . Additionally, it can be utilized in assays to evaluate the activity of specific enzymes, such as the coenzyme A-dependent acyltransferase assay .
The biological activity of lauroyl coenzyme A lithium salt is primarily linked to its function in lipid metabolism. It acts as an acyl donor in various biosynthetic pathways, contributing to the synthesis of complex lipids and fatty acids. Furthermore, it has been identified as a substrate for firefly luciferase, indicating its role in bioluminescence assays and studies related to energy metabolism . The compound’s interaction with specific proteins also suggests potential regulatory roles in metabolic pathways.
Lauroyl coenzyme A lithium salt can be synthesized through several methods:
Lauroyl coenzyme A lithium salt has diverse applications:
Studies have shown that lauroyl coenzyme A lithium salt interacts with several proteins involved in lipid metabolism. For instance:
These interactions underscore the compound's importance in understanding metabolic regulation and enzyme functionality.
Lauroyl coenzyme A lithium salt shares structural similarities with other long-chain acyl-CoA derivatives. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Dodecanoyl Coenzyme A lithium salt | Similar structure but different acyl chain length | |
Palmitoyl Coenzyme A | Contains a longer palmitic acid chain | |
Stearoyl Coenzyme A | Features an even longer stearic acid chain | |
Myristoyl Coenzyme A | Intermediate chain length compared to lauroyl |
The uniqueness of lauroyl coenzyme A lithium salt lies in its specific chain length (C12), which influences its metabolic pathways and interactions within biological systems. This specificity allows researchers to study particular aspects of lipid metabolism distinct from those studied with longer or shorter chain fatty acids.
Lauroyl coenzyme A lithium salt possesses the molecular formula C33H57LiN7O17P3S, with a precise molecular weight of 955.77 daltons [1] [6]. The structure comprises three distinct functional domains: the lauroyl (dodecanoyl) fatty acid chain, the adenosine nucleotide moiety, and the phosphopantetheine arm terminating in the reactive thiol group [7]. The dodecanoyl chain contributes twelve carbon atoms in a saturated hydrocarbon configuration (CH3(CH2)10CO-), while the coenzyme A portion contains the characteristic adenosine 3',5'-bisphosphate pantetheine scaffold [3].
Table 1: Structural Components of Lauroyl Coenzyme A Lithium Salt
Component | Molecular Formula | Contribution | Function |
---|---|---|---|
Lauroyl chain | C12H23O | 183.31 Da | Hydrophobic substrate recognition |
Adenosine moiety | C10H14N5O7P | 347.22 Da | Nucleotide binding platform |
Phosphopantetheine | C11H20N2O10P2S | 418.30 Da | Reactive thioester linkage |
Lithium ion | Li+ | 6.94 Da | Salt stabilization |
The compound exhibits a characteristic thioester linkage between the carboxyl group of lauric acid and the sulfur atom of the terminal cysteine residue within the phosphopantetheine arm [8]. This high-energy thioester bond possesses a free energy of hydrolysis of approximately -31.5 kilojoules per mole, facilitating its role as an activated fatty acid derivative [40]. The International Union of Pure and Applied Chemistry name for this compound is lithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate [3].
Lauroyl coenzyme A lithium salt contains five defined stereocenters within its molecular architecture, resulting in specific three-dimensional conformational properties [32]. The adenosine ribose ring adopts a characteristic 3'-endo conformation, positioning the hydroxyl groups in equatorial orientations that facilitate hydrogen bonding interactions [7]. The phosphopantetheine arm exhibits significant conformational flexibility, allowing the terminal thioester group to access various spatial orientations necessary for enzyme recognition and catalytic activity [19].
Molecular dynamics simulations reveal that the extended aliphatic lauroyl chain adopts a coiled conformation in aqueous environments, while the nucleotide components maintain solubility through polar interactions with water molecules [3]. The compound exhibits restricted rotation around the thioester bond due to partial double bond character arising from resonance stabilization between the sulfur lone pair and the carbonyl π-system [26]. This conformational constraint influences the compound's reactivity patterns and enzyme binding characteristics.
The stereochemical configuration at the ribose 2' and 3' positions follows the typical β-D-ribofuranose pattern found in naturally occurring nucleotides [35]. The pantothenic acid-derived portion maintains its natural (R)-configuration at the hydroxyl-bearing carbon, preserving the stereochemical requirements for coenzyme A recognition by cellular enzymes [17].
Lauroyl coenzyme A lithium salt demonstrates moderate aqueous solubility, with reported values of 50 milligrams per milliliter in water at ambient temperature [5]. The compound exhibits enhanced solubility in polar organic solvents, showing good dissolution in dimethyl sulfoxide and methanol-water mixtures . The lithium counterion significantly improves the compound's water solubility compared to the free acid form, facilitating its use in biological assay systems [22].
Table 2: Solubility Parameters of Lauroyl Coenzyme A Lithium Salt
Solvent System | Solubility (mg/mL) | Temperature (°C) | Reference |
---|---|---|---|
Water | 50.0 | 20 | [5] |
Phosphate buffer (pH 7.2) | 10.0 | 25 | [10] |
Methanol | >100 | 20 | [25] |
Dimethyl sulfoxide | >100 | 20 |
The compound's partition coefficient (log P) between octanol and water is approximately 3.78, indicating moderate lipophilicity contributed primarily by the dodecanoyl chain [3]. This amphiphilic character enables the molecule to interact with both hydrophobic membrane environments and aqueous cellular compartments, facilitating its biological transport and enzyme recognition functions [18].
Lauroyl coenzyme A lithium salt exhibits limited thermal stability, with significant decomposition occurring above 55°C in aqueous solutions [27]. The compound demonstrates pH-dependent stability characteristics, showing optimal preservation in slightly acidic to neutral conditions (pH 6.0-7.5) [25]. Under alkaline conditions (pH >8.0), rapid hydrolysis of the thioester bond occurs, generating free lauric acid and coenzyme A [26].
Storage stability studies indicate that the compound maintains >90% purity when stored at -20°C in the presence of 30% ethylene glycol as a cryoprotectant [23]. At room temperature, the half-life in aqueous solution is approximately 24-48 hours, with degradation proceeding primarily through thioester hydrolysis [25]. The lithium salt form provides enhanced stability compared to other metal salt derivatives, reducing the rate of spontaneous hydrolysis under physiological conditions [22].
Table 3: Stability Parameters Under Various Conditions
Condition | Half-life | Primary Degradation Pathway | Reference |
---|---|---|---|
pH 7.0, 25°C | 36 hours | Thioester hydrolysis | [25] |
pH 8.0, 25°C | 12 hours | Base-catalyzed hydrolysis | [26] |
-20°C, 30% ethylene glycol | >6 months | Minimal degradation | [23] |
55°C, aqueous | 2 hours | Thermal decomposition | [27] |
Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for lauroyl coenzyme A lithium salt, with the thioester methylene protons appearing at δ 2.85 parts per million and adenine aromatic protons resonating at δ 8.15 parts per million [3]. The compound exhibits distinctive ultraviolet absorption maxima at 259 nanometers, corresponding to the adenine chromophore, with a molar extinction coefficient of 16,800 liters per mole per centimeter [10].
Infrared spectroscopy demonstrates characteristic absorption bands for the thioester carbonyl group at 1680 cm⁻¹, phosphate stretching vibrations at 1200-1000 cm⁻¹, and amide linkages in the phosphopantetheine chain at 1650 cm⁻¹ [11]. Mass spectrometric analysis confirms the molecular ion peak at m/z 955.77, with characteristic fragmentation patterns showing loss of the adenosine monophosphate group (m/z 608) and the pantetheine moiety (m/z 537) [6].
Table 4: Spectroscopic Characteristics
Technique | Key Absorption/Shift | Assignment | Reference |
---|---|---|---|
¹H NMR | δ 2.85 ppm | Thioester CH₂ | [3] |
¹H NMR | δ 8.15 ppm | Adenine H-2, H-8 | [3] |
UV-Vis | 259 nm (ε = 16,800) | Adenine π→π* | [10] |
IR | 1680 cm⁻¹ | C=O stretch (thioester) | [11] |
MS | m/z 955.77 | [M+H]⁺ | [6] |
Lauroyl coenzyme A lithium salt exhibits characteristic reactivity patterns dominated by the electrophilic nature of the thioester carbonyl carbon [26]. The compound readily undergoes nucleophilic acyl substitution reactions with various nucleophiles, including hydroxyl groups, amino groups, and other thiols [40]. The thioester linkage demonstrates enhanced reactivity compared to corresponding oxygen esters due to the lower electronegativity of sulfur and reduced resonance stabilization [42].
Under physiological conditions, the compound participates in enzyme-catalyzed transacylation reactions, where the lauroyl group is transferred to acceptor molecules while regenerating free coenzyme A [16]. The rate of non-enzymatic hydrolysis increases substantially with elevated pH, following second-order kinetics with respect to hydroxide ion concentration [25]. Temperature-dependent studies reveal an activation energy of approximately 85 kilojoules per mole for the hydrolysis reaction in neutral aqueous solution [20].
The compound shows selective reactivity toward specific amino acid residues, with cysteine and lysine demonstrating highest nucleophilicity toward the activated carbonyl carbon [26]. This selectivity underlies the compound's ability to participate in post-translational protein modifications, including protein acylation processes that regulate cellular signaling pathways [15].
The structural features of lauroyl coenzyme A lithium salt directly influence its recognition and utilization by cellular enzyme systems [28]. The twelve-carbon fatty acid chain length positions this compound as an optimal substrate for medium-chain acyl-coenzyme A dehydrogenases, which exhibit maximum catalytic efficiency toward substrates containing 8-12 carbon atoms [23] [31]. The saturated nature of the lauroyl chain ensures stable binding within the hydrophobic substrate-binding cavity of these enzymes [41].
Enzyme kinetic studies demonstrate that lauroyl coenzyme A serves as the preferred substrate for cytosolic fatty acyl-coenzyme A hydrolase, with a Michaelis constant (Km) of 3.8 micromolar and maximum velocity significantly higher than longer or shorter chain analogs [23]. The compound's interaction with acyl-coenzyme A dehydrogenases involves specific hydrogen bonding between the coenzyme A moiety and conserved enzyme residues, particularly through the adenine and phosphate groups [28].
Table 5: Enzyme Kinetic Parameters
Enzyme | Km (μM) | Vmax (relative) | Chain Length Preference | Reference |
---|---|---|---|---|
Medium-chain acyl-CoA dehydrogenase | 4.2 | 100% | C8-C12 | [31] |
Cytosolic acyl-CoA hydrolase | 3.8 | 120% | C12 optimal | [23] |
Long-chain acyl-CoA synthetase | 12.0 | 85% | C10-C16 | [18] |
Very long-chain acyl-CoA dehydrogenase | 15.2 | 45% | C16-C20 | [28] |
The compound's biological activity correlates strongly with the integrity of the thioester bond and the spatial orientation of the coenzyme A nucleotide portion [17]. Modifications to the adenine base or phosphate groups result in dramatic reductions in enzyme recognition and catalytic efficiency [40]. The lithium counterion does not significantly alter the compound's enzyme binding properties compared to other monovalent cation salts, indicating that the metal ion serves primarily a stabilization function rather than participating directly in biological recognition events [22].